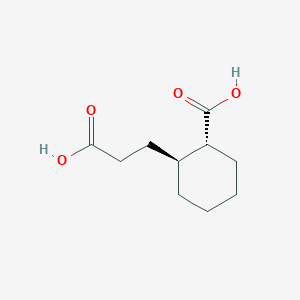
(1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of two carboxylic acid groups attached to a cyclohexane ring, making it a dicarboxylic acid derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of a suitable precursor, such as a cyclohexene derivative, followed by carboxylation reactions. The reaction conditions typically involve the use of catalysts like palladium on carbon (Pd/C) and hydrogen gas under high pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
(1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity and influencing metabolic processes. The carboxylic acid groups play a crucial role in binding to active sites of enzymes, facilitating catalytic reactions .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,2-dicarboxylic acid: Similar structure but different stereochemistry.
Cyclohexane-1,3-dicarboxylic acid: Different position of carboxylic acid groups.
Cyclohexane-1,4-dicarboxylic acid: Different position of carboxylic acid groups.
Uniqueness
(1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological molecules. The presence of two carboxylic acid groups also provides versatility in chemical modifications and applications .
Properties
CAS No. |
61154-27-6 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
(1R,2S)-2-(2-carboxyethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h7-8H,1-6H2,(H,11,12)(H,13,14)/t7-,8+/m0/s1 |
InChI Key |
OSYCDUDSGQZZMX-JGVFFNPUSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CCC(=O)O)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















